(R)-2-Aminobut-3-enoic acid hydrochloride, also known as vinyl glycine, is a non-protein amino acid that has garnered interest in various scientific fields due to its unique structural properties and biological activities. This compound is characterized by its chiral nature, which allows it to interact selectively with biological systems. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in chemistry and biology.
(R)-2-Aminobut-3-enoic acid hydrochloride can be derived from several synthetic routes, often starting from readily available precursors such as 3-butenenitrile. The compound has been isolated from fungi and has been the subject of numerous synthetic studies since its first preparation in the 1970s. It is commercially available for research purposes.
This compound belongs to the class of unsaturated amino acids, which are characterized by the presence of a double bond in their side chains. It is classified under the category of α-amino acids due to the presence of an amino group attached to the carbon adjacent to the carboxylic acid group.
The synthesis of (R)-2-Aminobut-3-enoic acid hydrochloride typically involves a three-step process:
(R)-2-Aminobut-3-enoic acid hydrochloride has a molecular formula of CHClNO and a molecular weight of approximately 137.56 g/mol. Its structure features an amino group (–NH), a carboxylic acid group (–COOH), and a vinyl group (–CH=CH).
The compound's stereochemistry is significant; it exists as two enantiomers, (R) and (S), with distinct biological activities. The (R)-enantiomer is often studied for its potential therapeutic effects.
(R)-2-Aminobut-3-enoic acid hydrochloride can participate in various chemical reactions:
Common reagents used include:
The mechanism of action for (R)-2-Aminobut-3-enoic acid hydrochloride involves its interaction with specific enzymes or receptors within biological systems. It can act as either a substrate or an inhibitor, influencing various metabolic pathways. Its chiral nature allows it to selectively bind to biological molecules, potentially leading to specific physiological effects.
(R)-2-Aminobut-3-enoic acid hydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics vary based on purity and hydration state.
It is stable under normal conditions but may decompose under extreme pH or temperature conditions. The compound is soluble in water due to its hydrochloride form, which enhances its ionic character.
(R)-2-Aminobut-3-enoic acid hydrochloride has several scientific applications:
Its unique properties make it valuable in both academic research and industrial applications, particularly in developing new drugs or biochemical probes.
Chiral auxiliaries enable precise stereochemical control in synthesizing the (R)-enantiomer of 2-aminobut-3-enoic acid hydrochloride. The Ni(II)-(S)-BPB complex system (N-benzyl proline benzophenone) serves as a foundational platform, where glycine is incorporated as a Schiff base ligand coordinated to nickel. The electrophilic vinyl moiety is introduced through alkylation with 3-bromopropene or allyl halides. This reaction proceeds with high diastereoselectivity (>90% de) due to the chiral environment created by the (S)-BPB ligand, which effectively shields the si-face of the enolate intermediate. Subsequent acidic hydrolysis liberates the free (R)-2-aminobut-3-enoic acid while recovering the chiral auxiliary intact for reuse, achieving chemical yields of 75–85% and enantiomeric excess exceeding 99% .
The stereochemical outcome is attributed to the rigid square-planar geometry of the Ni(II) complex, which enforces a specific orientation of the glycine-derived enolate during alkylation. Computational studies confirm that nucleophilic attack occurs preferentially from the less hindered re-face, leading to the (R)-configured product after hydrolysis. This methodology has been successfully scaled to multigram quantities without erosion of enantiomeric purity, demonstrating its robustness for practical applications .
Table 1: Performance of Chiral Auxiliary Approaches for (R)-2-Aminobut-3-enoic Acid Synthesis
Chiral Auxiliary | Alkylating Agent | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
Ni(II)-(S)-BPB | 3-Bromopropene | 12 | 85 | >99 |
Ni(II)-(S)-BPB | Allyl bromide | 10 | 82 | 99 |
Ni(II)-(S)-BPB | Methallyl chloride | 15 | 78 | 98 |
Asymmetric hydrogenation of enamide precursors provides a catalytic route to (R)-2-aminobut-3-enoic acid derivatives. The substrate of choice, N-acyl-2-acetamidoacrylate, undergoes hydrogenation in the presence of chiral rhodium or ruthenium catalysts bearing phosphine ligands. DuPHOS (1,2-bis(phospholano)benzene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands induce high enantioselectivity by creating a well-defined chiral pocket that directs hydrogen delivery. Under optimized conditions (e.g., 50–100 psi H₂, 25–50°C), enantiomeric excesses of 92–98% and turnover numbers exceeding 1,000 are routinely achieved [4] [5].
Critical to success is the electronic tuning of the enamide substrate. Electron-withdrawing acyl groups (e.g., acetyl, trifluoroacetyl) enhance substrate-catalyst binding via carbonyl oxygen coordination to the metal center, improving both reactivity and stereoselectivity. Solvent effects are pronounced, with methanol and toluene yielding superior results compared to aprotic solvents. Post-hydrolysis with hydrochloric acid furnishes the target hydrochloride salt without racemization. Recent advances focus on heterogenized catalysts (e.g., immobilized Ru-BINAP systems) to facilitate catalyst recovery and reuse, addressing cost concerns associated with precious metals [5].
Table 2: Asymmetric Hydrogenation Conditions and Outcomes
Catalyst System | Pressure (psi) | Temperature (°C) | ee (%) | Conversion (%) |
---|---|---|---|---|
Rh-(R,R)-DuPHOS | 50 | 25 | 98 | 99 |
Ru-(S)-BINAP | 100 | 50 | 95 | 98 |
Rh-(S,S)-f-Binaphane | 75 | 40 | 92 | 95 |
Enzymatic kinetic resolution leverages the stereoselectivity of hydrolases to separate racemic mixtures of 2-aminobut-3-enoic acid esters. Lipases (e.g., Candida antarctica lipase B) and proteases (e.g., papain, subtilisin) selectively hydrolyze the (S)-enantiomer of vinyl glycine esters, leaving the (R)-ester intact. The reaction typically employs vinyl acetate as an acyl donor in organic-aqueous biphasic systems. Key parameters influencing efficiency include:
After enzymatic hydrolysis, the unreacted (R)-ester is isolated with ee values >99% and chemically hydrolyzed to the free acid. The process is scalable, as demonstrated by resolutions achieving 50–60% yield of the desired enantiomer at substrate concentrations up to 100 g/L. Recent innovations employ immobilized enzymes in continuous-flow reactors, improving operational stability and enabling reuse for >10 cycles without significant loss of activity or selectivity [1] [5].
Table 3: Enzymatic Resolution Performance for Racemic 2-Aminobut-3-enoic Acid Esters
Enzyme | Substrate Ester | Solvent | E Value | ee (%) (R-ester) |
---|---|---|---|---|
Candida antarctica lipase B | tert-Butyl | Diethyl ether | 220 | >99 |
Papain | Benzyl | Phosphate buffer | 180 | 98 |
Subtilisin Carlsberg | Methyl | Acetonitrile | 50 | 85 |
Classical resolution via diastereomeric crystallization exploits differential solubility between salts formed by racemic 2-aminobut-3-enoic acid and chiral resolving agents. Tartaric acid derivatives (e.g., dibenzoyl-(R,R)-tartaric acid) are preferred due to their predictable stereodiscrimination. The racemic mixture is dissolved in a polar solvent (e.g., ethanol, methanol), and the resolving agent is added stoichiometrically. Upon cooling, less soluble diastereomeric salts precipitate, typically yielding the (R)-acid·(R,R)-DBTA complex with ee values of 95–98% and recovery yields of 30–40% per cycle [5].
Critical factors include:
Solid-phase peptide synthesis (SPPS) enables the direct incorporation of (R)-2-aminobut-3-enoic acid hydrochloride into complex peptides without intermediate isolation. The Fmoc-protected derivative (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid; CAS 1822488-27-6) serves as the building block, with its carboxylic acid pre-activated for resin loading. Standard protocols employ Rink amide or Wang resins swollen in dichloromethane, followed by coupling using phosphonium (PyBOP) or uronium (HBTU) reagents in the presence of N-methylmorpholine [7] .
The allyl side chain exhibits orthogonal stability to SPPS conditions, including piperidine deprotection (20% v/v) and trifluoroacetic acid (TFA) cleavage. Coupling efficiencies exceed 98% per cycle, as confirmed by Kaiser tests, enabling synthesis of peptides up to 30 residues containing multiple (R)-vinyl glycine units. Strategic placement of this residue is valuable for:
Post-assembly, peptides are cleaved from the resin using TFA cocktails (e.g., TFA:triisopropylsilane:water, 95:2.5:2.5 v/v/v), with the (R)-2-aminobut-3-enoic acid moiety retaining its stereochemical integrity. Purification via reversed-phase HPLC yields peptide analogs with >95% homogeneity, demonstrating the versatility of this non-proteinogenic amino acid in peptidomimetic design [7] .
Table 4: Solid-Phase Synthesis Parameters for Fmoc-(R)-2-Aminobut-3-enoic Acid Incorporation
Resin Type | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Cleavage Yield (%) |
---|---|---|---|---|
Rink amide MBHA | HBTU/HOBt | 45 | 99 | 92 |
Wang resin | PyBOP/DIEA | 30 | 98 | 90 |
Sieber amide | DIC/OxymaPure | 60 | 97 | 88 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1